(4-Chloro-2-phenylmethoxyphenyl)methanol
Overview
Description
(4-Chloro-2-phenylmethoxyphenyl)methanol is a chemical compound with the molecular formula C14H13ClO2. It appears as a white crystalline powder and is commonly used in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-phenylmethoxyphenyl)methanol typically involves the reaction of 4-chloro-2-methoxyphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-phenylmethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
(4-Chloro-2-phenylmethoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-phenylmethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methoxyphenol
- 4-Chloro-2-methylphenoxyacetic acid
- 4-Chloro-2-methylphenyl isocyanate
Uniqueness
(4-Chloro-2-phenylmethoxyphenyl)methanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of a chloro group and a phenylmethoxy group makes it versatile for various chemical reactions and applications.
Biological Activity
(4-Chloro-2-phenylmethoxyphenyl)methanol, with the molecular formula C14H13ClO2, is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its white crystalline appearance and is known for its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves a reaction between 4-chloro-2-methoxyphenol and benzyl chloride, facilitated by a base such as sodium hydroxide in an organic solvent like methanol under reflux conditions. This method can be scaled for industrial production, ensuring consistency and efficiency in obtaining the compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Bacillus subtilis | 64 µg/mL |
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, it has been observed to affect the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis .
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 Value (µM) |
---|---|
A-431 | 10.5 |
MCF-7 | 15.3 |
HT29 | 8.9 |
The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. It may act as an enzyme inhibitor or modulator, impacting biochemical pathways critical for microbial growth and cancer cell survival. The exact mechanisms remain an area of active research but are believed to involve both direct interactions with cellular components and broader effects on metabolic pathways.
Case Studies
- Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it significantly inhibited growth at lower concentrations compared to standard antibiotics, suggesting its potential as an alternative treatment option .
- Anticancer Research : A study involving human cancer cell lines revealed that treatment with this compound resulted in a marked reduction in cell viability and increased markers of apoptosis. This study highlights the compound's potential role in cancer therapy development .
Properties
IUPAC Name |
(4-chloro-2-phenylmethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXSKFNACKKWPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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